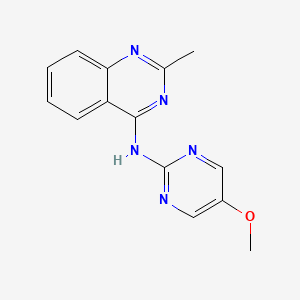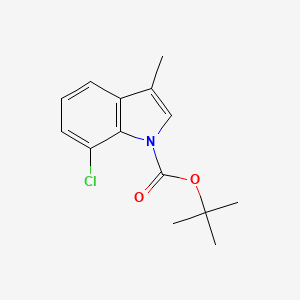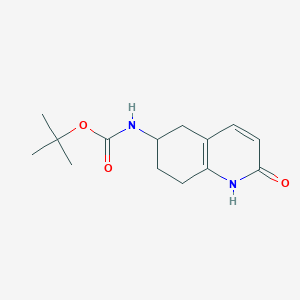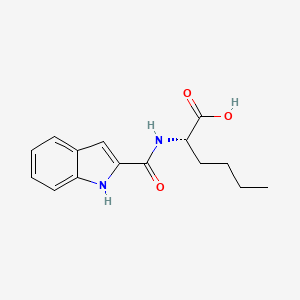
N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-甲氧基嘧啶-2-基)-2-甲基喹唑啉-4-胺是一种合成有机化合物,属于喹唑啉衍生物类。
准备方法
合成路线和反应条件
N-(5-甲氧基嘧啶-2-基)-2-甲基喹唑啉-4-胺的合成通常涉及多个步骤,从嘧啶和喹唑啉部分的制备开始。一种常见的方法是在酸性条件下,将2-甲基喹唑啉-4-胺与5-甲氧基嘧啶-2-甲醛缩合。反应通常在乙醇或甲醇等溶剂中进行,并加入盐酸等催化剂以促进缩合反应。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流反应器和自动化合成系统可以提高生产过程的效率和收率。此外,重结晶和色谱等纯化步骤被用于获得高纯度的化合物。
化学反应分析
反应类型
N-(5-甲氧基嘧啶-2-基)-2-甲基喹唑啉-4-胺会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以发生亲核取代反应,尤其是在嘧啶环上,使用甲醇钠或叔丁醇钾等试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 二甲基亚砜 (DMSO) 中的甲醇钠。
主要生成物
氧化: 形成喹唑啉N-氧化物衍生物。
还原: 形成还原的喹唑啉衍生物。
取代: 形成取代的嘧啶衍生物。
科学研究应用
N-(5-甲氧基嘧啶-2-基)-2-甲基喹唑啉-4-胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力。
医学: 研究其抗癌和抗菌特性。
工业: 用于开发新材料和化学工艺。
作用机制
N-(5-甲氧基嘧啶-2-基)-2-甲基喹唑啉-4-胺的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以通过结合到酶的活性位点来抑制某些酶的活性,从而阻断底物进入并降低酶活性。这种抑制作用可以导致各种生物学效应,包括抑制癌细胞的增殖。
相似化合物的比较
类似化合物
磺胺甲氧嘧啶: 一种磺胺类抗菌化合物。
磺胺嘧啶: 另一种用于治疗细菌感染的磺胺类药物。
N-(5-甲氧基嘧啶-2-基)庚酰胺: 一种具有类似结构特征的类似化合物。
独特性
N-(5-甲氧基嘧啶-2-基)-2-甲基喹唑啉-4-胺因其喹唑啉和嘧啶部分的独特组合而具有独特性,赋予其独特的化学和生物学特性。这种独特性使其成为研究和潜在治疗应用的宝贵化合物。
属性
CAS 编号 |
827031-80-1 |
|---|---|
分子式 |
C14H13N5O |
分子量 |
267.29 g/mol |
IUPAC 名称 |
N-(5-methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C14H13N5O/c1-9-17-12-6-4-3-5-11(12)13(18-9)19-14-15-7-10(20-2)8-16-14/h3-8H,1-2H3,(H,15,16,17,18,19) |
InChI 键 |
WURDJMHVVPMHJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)NC3=NC=C(C=N3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)


![Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11851630.png)



